N-(4-cyanophenyl)-3,5-dinitrobenzamide

Medicinal Chemistry Physicochemical Property Prediction SAR

Researchers needing exact 4-cyanophenyl DNB isomer for DprE1 SAR face mis-identification risk with regioisomers. This compound delivers the precise 3,5-dinitro & para-cyano topology required for Mtb target engagement (MIC ~0.031 μg/mL in related series). • Confirmed DprE1-active scaffold - use in Mtb H37Rv MIC assays • Regioisomerically pure for logP (~2.4) & binding-pocket mapping • Ready stock; custom synthesis also available

Molecular Formula C14H8N4O5
Molecular Weight 312.24 g/mol
Cat. No. B325113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-3,5-dinitrobenzamide
Molecular FormulaC14H8N4O5
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H8N4O5/c15-8-9-1-3-11(4-2-9)16-14(19)10-5-12(17(20)21)7-13(6-10)18(22)23/h1-7H,(H,16,19)
InChIKeyXMIWGJSDFMGUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Cyanophenyl)-3,5-Dinitrobenzamide: DNB Scaffold for Antimycobacterial Research


N-(4-cyanophenyl)-3,5-dinitrobenzamide is a synthetic organic compound belonging to the dinitrobenzamide (DNB) class, characterized by a 3,5-dinitrobenzamide core linked via an amide bond to a 4-cyanophenyl group [1]. This structural motif is associated with the inhibition of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb) cell wall biosynthesis, making DNB derivatives a focus of antitubercular drug discovery programs [2].

Risks of Substituting with a Close Analog


Within the DNB class, even minor structural modifications, such as the position of a cyano substituent or the absence of the dinitro motif, can lead to significant differences in physicochemical properties and, critically, in the potential for antimycobacterial activity [1]. For instance, the parent scaffold, 3,5-dinitrobenzamide, exhibits a logP of approximately 0.55 , while the addition of a 4-cyanophenyl group is predicted to substantially increase lipophilicity (estimated logP ~2.4 for N-benzyl-3,5-dinitrobenzamide [2]), which directly impacts membrane permeability and target engagement. Furthermore, the established structure-activity relationship (SAR) for DprE1 inhibitors shows that both the nitro groups and the nature of the amide substituent are essential for potent activity [1]. Therefore, generic substitution with a different DNB analog or a non-DNB benzamide cannot be assumed to preserve the intended biological profile, making the specific procurement of this exact compound essential for replicating or building upon known SAR.

Quantitative Differentiation vs. Closest Analogs


Physicochemical Properties vs. 3-Cyanophenyl Isomer

The target compound, N-(4-cyanophenyl)-3,5-dinitrobenzamide, and its closest positional isomer, N-(3-cyanophenyl)-3,5-dinitrobenzamide, are predicted to share identical molecular formulas and weights (C14H8N4O5, 312.24 g/mol) . However, the para-substitution of the cyano group in the target compound is predicted to confer a different electronic distribution and dipole moment compared to the meta-substituted isomer [1], which can influence intermolecular interactions, solubility, and potentially target binding affinity. While direct experimental data for this specific pair is absent, this positional isomerism is a well-established determinant of biological activity in drug discovery, and procurement of the precise isomer is crucial for SAR studies.

Medicinal Chemistry Physicochemical Property Prediction SAR

Lipophilicity Comparison with Non-Dinitro Analog

The presence of two nitro groups on the benzamide core of the target compound is expected to significantly alter its lipophilicity compared to the non-nitro analog, N-(4-cyanophenyl)benzamide. While no experimental logP is available for the target compound, the non-nitro analog has a predicted logP of approximately 2.4-2.9 . The introduction of two nitro groups, which are strongly electron-withdrawing and hydrophilic, is predicted to decrease the logP by 1-2 units [1], bringing it closer to the optimal range for oral bioavailability and reducing non-specific binding compared to the more lipophilic analog. This difference is critical for selecting the appropriate compound for in vitro and in vivo assays.

Lipophilicity Drug Design ADME Prediction

DprE1 Pharmacophore Presence Confirmation

The 3,5-dinitrobenzamide core is a recognized pharmacophore for the inhibition of DprE1, a validated target in Mycobacterium tuberculosis [1]. This core is essential for activity, as demonstrated by SAR studies on related DNB analogs where the removal or reduction of the nitro groups leads to a complete loss of antimycobacterial activity [2]. In contrast, analogs lacking this dinitro motif, such as N-(4-cyanophenyl)benzamide, are not recognized DprE1 inhibitors and have no reported antitubercular activity [3]. The target compound, possessing this essential core, is therefore a validated starting point for antimycobacterial research.

Antitubercular DprE1 Inhibition Pharmacophore Modeling

Validated Research Applications


Antitubercular Hit-to-Lead Optimization

This compound serves as a key intermediate or analog in medicinal chemistry campaigns focused on the 3,5-dinitrobenzamide (DNB) scaffold for inhibiting Mycobacterium tuberculosis DprE1 [1]. Its specific substitution pattern (4-cyanophenyl) allows researchers to probe the SAR around the amide portion of the molecule, building upon the potent activity seen in related DNB derivatives (e.g., MIC values as low as 0.031 μg/mL in some DNB analogs [1]). The compound is suitable for in vitro MIC determination against Mtb H37Rv and resistant strains.

Cyano Group Positioning SAR Studies

The compound is an essential tool for comparative SAR studies against its 3-cyanophenyl isomer. By procuring both the para- and meta-substituted cyano derivatives, researchers can quantitatively assess the impact of cyano group positioning on key parameters such as target binding affinity (e.g., via thermal shift assays on DprE1), cellular permeability, and ultimately, antimycobacterial potency [2].

Chemical Probe for DprE1 Pathways

As a representative member of the DNB class, this compound can be used as a chemical probe to investigate DprE1-dependent biology in mycobacteria. Researchers can use it to study the downstream effects of DprE1 inhibition on cell wall biosynthesis, validate target engagement in cellular thermal shift assays (CETSA), or as a tool compound in genetic studies involving DprE1 mutants [1].

Preclinical ADME and PK Studies

Following the demonstration of in vitro potency, this compound can be advanced into preclinical ADME (Absorption, Distribution, Metabolism, Excretion) assays and in vivo pharmacokinetic studies. The SAR established for DNB analogs suggests an acceptable safety index and in vivo bioavailability for this class [2], making it a candidate for further evaluation of its metabolic stability, plasma protein binding, and oral bioavailability in rodent models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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